molecular formula C16H15NO3 B13695093 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13695093
M. Wt: 269.29 g/mol
InChI Key: PWZJNFCGAWSKHV-UHFFFAOYSA-N
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Description

2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde with N-(2-(hydrazinecarbonyl)phenyl)benzamide . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by binding to metal ions such as aluminum (Al3+), leading to fluorescence enhancement . The compound’s structure allows it to form stable complexes with metal ions, which can be detected through changes in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar aromatic properties.

    Isoquinoline: Another related compound that shares the isoquinoline skeleton.

    Naphthalimide: A compound with a similar core structure used in fluorescent probes.

Uniqueness

2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its ability to act as a selective fluorescent probe for metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-butyl-6-hydroxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H15NO3/c1-2-3-9-17-15(19)11-6-4-5-10-13(18)8-7-12(14(10)11)16(17)20/h4-8,18H,2-3,9H2,1H3

InChI Key

PWZJNFCGAWSKHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O

Origin of Product

United States

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